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Compound of Interest

Compound Name: 4-Bromothiophene-2-carbonitrile

Cat. No.: B101668 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-

cyanothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Bromo-2-cyanothiophene, a critical building block in organic synthesis. The

information is curated for professionals in research and development, particularly in the fields of

materials science and pharmaceuticals.

Chemical Identity and Physical Properties
4-Bromo-2-cyanothiophene, also known as 4-Bromothiophene-2-carbonitrile, is a substituted

thiophene ring featuring a bromine atom at the 4-position and a cyano group at the 2-position.

[1][2] Its unique electronic and structural characteristics make it a valuable intermediate for

creating advanced materials and complex pharmaceutical compounds.[1][3]

Table 1: General and Chemical Identifiers
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Property Value

IUPAC Name 4-bromothiophene-2-carbonitrile[4]

Synonyms 4-Bromothiophene-2-carbonitrile[1][3]

CAS Number 18791-99-6[1][3]

Molecular Formula C₅H₂BrNS[1][3]

Molecular Weight 188.05 g/mol [4]

Canonical SMILES C1=C(SC=C1Br)C#N[5]

| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N[4][5] |

Table 2: Physical Properties

Property Value

Appearance
Pale yellow crystalline powder or white to
light yellow crystals[1][3]

Melting Point 47 - 51 °C[3]

Boiling Point 230.4 °C at 760 mmHg

Density 1.826 g/cm³

| Purity | ≥ 98% (GC)[3] |

Spectroscopic Data (Predicted)
While specific, experimentally-derived spectra for 4-Bromo-2-cyanothiophene are not readily

available in public databases, the following tables summarize the expected characteristic

signals based on its molecular structure and established spectroscopic principles.

Table 3: Predicted NMR Spectroscopic Data
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Notes

¹H ~7.5 - 8.0

The two protons on the
thiophene ring would
appear in the aromatic
region. Their exact shifts
and coupling constants
depend on the electronic
effects of the bromo and
cyano substituents.[6][7]

¹³C ~110 - 150 (Ring Carbons)

The four carbons of the

thiophene ring are expected in

this range. The carbon

attached to the bromine (C4)

and the carbon attached to the

cyano group (C2) will be

significantly shifted.[8]

| | ~115 - 120 (Nitrile Carbon) | The carbon of the cyano group (C≡N) typically appears in this

region of the spectrum.[8][9] |

Table 4: Predicted FT-IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C≡N Stretch (Nitrile) 2220 - 2260 Medium to Strong

C=C Stretch (Thiophene Ring) 1400 - 1500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-S Stretch (Thiophene Ring) 808 - 821 Medium

| C-Br Stretch | 500 - 600 | Strong |
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Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of 4-Bromo-2-cyanothiophene from

4-bromo-2-thiophenecarboxaldehyde. This method is based on the conversion of an aldehyde

to a nitrile via an oxime intermediate, followed by dehydration.[1]

Reaction Scheme: 4-bromo-2-thiophenecarboxaldehyde → 4-Bromothiophene-2-carbonitrile

Materials:

4-bromo-2-thiophenecarboxaldehyde (1 equivalent)

Hydroxylamine hydrochloride (2 equivalents)

Pyridine (solvent)

Acetic anhydride (6 equivalents)

Procedure:

Oxime Formation: Dissolve 4-bromo-2-thiophenecarboxaldehyde (e.g., 600 g, 3.14 mol) and

hydroxylamine hydrochloride (e.g., 438 g, 6.30 mol) in pyridine (e.g., 5 L) in a suitable

reaction vessel.[1]

Heating: After cooling the mixture to room temperature, heat it to 90 °C and maintain this

temperature for 10 minutes.[1]

Dehydration: Slowly add acetic anhydride (e.g., 1940 g, 19.0 mol) dropwise to the reaction

mixture while maintaining the temperature.[1]

Work-up: Upon reaction completion (monitored by TLC or GC), cool the mixture. The product

can then be isolated using standard procedures such as extraction and purification by

column chromatography or recrystallization.

Visualization of Synthetic Utility
4-Bromo-2-cyanothiophene serves as a versatile precursor in multi-step synthesis. Its bromo

and cyano functionalities allow for a variety of subsequent chemical transformations, such as
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cross-coupling reactions and nucleophilic additions, making it a valuable starting material.

Starting Material

Chemical Transformations

Product Classes

4-Bromo-2-cyanothiophene

Cross-Coupling Rxns
(e.g., Suzuki, Stille)

 -Br site

Nucleophilic Addition
to Nitrile

 -CN site

Reduction of Nitrile

 -CN site

Functionalized Thiophenes
(for Organic Electronics)

Heterocyclic Scaffolds
(for Pharmaceuticals) Thiophene-based Amines

Click to download full resolution via product page

Caption: Synthetic pathways for 4-Bromo-2-cyanothiophene.

Safety and Handling
4-Bromo-2-cyanothiophene is classified as a hazardous substance and should be handled with

appropriate safety precautions.

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin

irritation and serious eye damage.[4] May cause respiratory irritation.[4]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective

gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a

well-ventilated area.[5]
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Storage: Store in a cool, dark, and well-ventilated area. Recommended storage

temperatures range from 2-8 °C to <15 °C.[3]

Applications in Research and Development
This compound is a cornerstone for innovation in several high-tech and biomedical fields:

Organic Electronics: It is a key building block for synthesizing organic semiconductors used

in the development of flexible and lightweight electronic devices like OLEDs and solar cells.

[3]

Pharmaceutical Development: The thiophene scaffold is a common feature in many drug

molecules. This compound is used to design novel pharmaceuticals, particularly those with

potential anti-inflammatory and anticancer properties.[3]

Materials Science: It is employed in the production of advanced materials such as

conductive polymers, which have applications in sensors and energy storage devices.[3]

Catalysis Research: The compound is used in various catalytic reactions to enhance the

efficiency of chemical transformations in synthetic organic chemistry.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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